(5E)-5-(2-methylbenzylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-(2-methylbenzylidene)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidinedione class This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzylidene group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2-methylbenzylidene)-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is a condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . The reaction conditions often include the use of a base catalyst such as piperidine or pyridine, and the reaction is carried out under reflux conditions .
Industrial Production Methods
The use of heterogeneous base catalysts, such as reconstructed hydrotalcite, has been reported to be effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(2-methylbenzylidene)-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated carbonyl compounds.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Saturated thiazolidinedione derivatives.
Substitution: Various substituted thiazolidinedione compounds.
Scientific Research Applications
(5E)-5-(2-methylbenzylidene)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (5E)-5-(2-methylbenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of key enzymes in metabolic pathways, leading to the modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
- (5E)-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
(5E)-5-(2-methylbenzylidene)-1,3-thiazolidine-2,4-dione is unique due to the presence of the 2-methylbenzylidene group, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H9NO2S |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
(5E)-5-[(2-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H9NO2S/c1-7-4-2-3-5-8(7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+ |
InChI Key |
PWNAVEGPVDNSIM-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\C(=O)NC(=O)S2 |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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